N,N'-bis(3-carbamoylphenyl)hexanediamide
Overview
Description
N,N’-bis(3-carbamoylphenyl)hexanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two carbamoylphenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-carbamoylphenyl)hexanediamide typically involves the reaction of hexanediamine with 3-isocyanatobenzamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexanediamine+2(3-isocyanatobenzamide)→N,N’-bis(3-carbamoylphenyl)hexanediamide
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-carbamoylphenyl)hexanediamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-carbamoylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N’-bis(3-carbamoylphenyl)hexanediamide oxides.
Reduction: Formation of N,N’-bis(3-aminophenyl)hexanediamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-bis(3-carbamoylphenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(3-carbamoylphenyl)hexanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-carbamoylphenyl)hexanediamide
- N,N’-bis(4-carbamoylphenyl)hexanediamide
- N,N’-bis(3-methoxyphenyl)hexanediamide
Uniqueness
N,N’-bis(3-carbamoylphenyl)hexanediamide is unique due to the position of the carbamoyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.
Properties
IUPAC Name |
N,N'-bis(3-carbamoylphenyl)hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c21-19(27)13-5-3-7-15(11-13)23-17(25)9-1-2-10-18(26)24-16-8-4-6-14(12-16)20(22)28/h3-8,11-12H,1-2,9-10H2,(H2,21,27)(H2,22,28)(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGRKKGUJBXSKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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